Nitrovin
Overview
Description
Synthesis Analysis
Nitrovin is synthesized through a condensation reaction of 5-nitrofurfural diacetate with Me2CO (molar ratio 1:1) in 50% wt. H2SO4 at 80 ℃ to give 1,5-bis(5-nitro-2-furyl)pentadien-3-one. This intermediate then reacts with aminoguanidine carbonate in EtOH, treated with HCl and DMF, to yield Nitrovin. The overall yield of these reactions is reported to be 65.0% (Hong, 2001).
Molecular Structure Analysis
The structural characterization of Nitrovin and related compounds has been extensively studied. For instance, the synthesis and structural characterization of several ruthenium porphyrin nitrosyl complexes provide insights into the molecular structure through X-ray crystal structures and spectroscopic properties (Miranda et al., 1997). These studies underscore the importance of molecular structure in understanding the reactivity and properties of nitro-functionalized compounds.
Chemical Reactions and Properties
Nitrovin, like other nitro-functionalized analogues of 1,3-butadiene, showcases a diverse range of chemical reactions due to the reactive nitrovinyl moiety. This reactivity enables the exploration of original pathways and the synthesis of new targets, highlighting its significance in organic chemistry and potential applications in synthesizing heterocycles useful in medicine (Sadowski & Kula, 2024).
Physical Properties Analysis
The physical properties of Nitrovin and similar nitro-functionalized compounds are closely linked to their molecular structure. The quantitative structure–property relationship studies offer a method to predict properties like formation enthalpies, correlating them with molecular properties to improve performance and synthesis efficiency of nitro-energetic materials (Bagheri et al., 2013).
Chemical Properties Analysis
The chemical properties of Nitrovin are influenced by its nitro-functionalized structure, which exhibits a diversified profile of reactivity. This reactivity is exploited in various chemical transformations, including the synthesis of heterocycles and the exploration of new synthetic pathways. The presence of the nitrovinyl moiety in compounds like Nitrovin makes them valuable reagents in organic synthesis, facilitating the creation of compounds with potential medicinal applications (Petrillo et al., 2020).
Scientific Research Applications
Biophysics, Structural Biology, and Biomedical Research : Nitroxides, a category to which Nitrovin belongs, are commonly used as molecular probes and labels in these fields, offering valuable insights into biological processes and structures (Zhurko et al., 2020).
Cancer Research : Nitrovin has shown potential as an anticancer drug, particularly for treating brain tumors, breast cancer, and pancreatic cancer. This makes it a significant compound in oncological research (Камчибекова, 2016).
Radiation and Cancer Therapy : Nitroxides, including Nitrovin, are being explored for their protective effects against ionizing radiation, and their potential in cancer prevention and treatment. They're also investigated for their role in controlling hypertension, weight, and in protecting against ischemia/reperfusion injury (Soule et al., 2007).
Veterinary Applications : Nitrovin is used in animal feed, particularly for poultry and pigs, to enhance weight gain and feed conversion, though its use may also impact the health of internal organs (Tokošová & Tokoš, 1989; Batterham & Fagan, 1970).
Pain and Depression Treatment : Nitrous oxide, a related compound, has potential therapeutic applications in the prevention or treatment of chronic pain and depression (Buhre et al., 2019).
Food Safety : In poultry, Nitrovin at specific concentrations in feed can reduce the incidence of salmonellae in broiler chicks, indicating its role in enhancing food safety (Rantala, 1974).
Agriculture and Environmental Management : Nitrovin has implications in agriculture, particularly in the context of residue depletion in animal tissues. Its presence in food-producing animals is a matter of regulatory concern (Yan et al., 2011).
Organic Chemistry : Nitroso compounds like Nitrovin have opened new research avenues in organic chemistry due to their unique synthetic applications and physico-chemical properties (Vančik, 2013).
Toxicological Studies : Nitrovin is a subject of toxicological studies, including its mutagenic effects and impact on various biological systems, which is crucial for understanding its safety profile (Joner et al., 1977).
Analytical Chemistry : The development of methods for detecting Nitrovin in various substances, particularly in feeds and food products, is an important area of research in analytical chemistry (Wang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-[[(1E,4E)-1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylidene]amino]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O6/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24/h1-8H,(H4,15,16,18)/b3-1+,4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCFHQBGMWUEMY-ZPUQHVIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=NN=C(N)N)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrovin | |
CAS RN |
804-36-4 | |
Record name | 1-(3-(5-nitro-2-furyl)-1-(2-(5-nitro-2-furyl)vinyl)allylideneamino)guanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
1. The effect of feeding diets supplemented with procaine penicillin (50 mg/kg), zinc bacitracin (25 mg/kg) or nitrovin (20 mg/kg) singly or in combinations on the performance of …
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.